

Application Notes and Protocols for Diethylammonium Bromide in Planar Perovskite Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylammonium bromide*

Cat. No.: *B7801147*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of **Diethylammonium Bromide** (DEABr) in the fabrication of planar perovskite solar cells. The incorporation of DEABr as a post-treatment agent for methylammonium lead iodide (MAPbI_3) films has been demonstrated to significantly enhance device performance and stability through the formation of a 2D/3D hybrid perovskite structure.

Introduction

Planar perovskite solar cells (PSCs) are a promising photovoltaic technology due to their high power conversion efficiencies (PCE) and simple fabrication processes. However, the stability of traditional 3D perovskite films, such as MAPbI_3 , remains a critical challenge, as they are susceptible to degradation from moisture and light. A recent strategy to overcome this limitation involves the introduction of a 2D perovskite capping layer on top of the 3D perovskite film, creating a more robust and efficient 2D/3D hybrid structure.

Diethylammonium bromide (DEABr) has emerged as an effective agent for this post-treatment process. The application of a DEABr solution to a pre-formed MAPbI_3 film induces the secondary growth of small perovskite crystals into larger grains and simultaneously forms a thin 2D $(\text{DA})_2\text{PbI}_{4-x}\text{Br}_x$ capping layer on the surface. This 2D layer acts as a protective barrier, enhancing moisture resistance, while the larger grains in the 3D layer reduce defect densities

and improve charge transport. This dual effect leads to a significant improvement in both the efficiency and stability of the planar PSCs. Research has shown that this method can enhance the PCE of MAPbI_3 -based planar solar cells from 14.37% to as high as 18.30%[\[1\]](#).

Mechanism of Action

The post-treatment of a 3D MAPbI_3 perovskite film with a solution of DEABr in isopropanol (IPA) initiates a surface reaction. The diethylammonium (DEA^+) cations from the DEABr solution react with the surface of the MAPbI_3 film. This leads to the in-situ formation of a 2D Ruddlesden-Popper phase perovskite layer, $(\text{DA})_2\text{PbI}_{4-x}\text{Br}_x$, on top of the existing 3D structure. This process is self-limiting, resulting in a thin, uniform 2D capping layer.

The benefits of this 2D/3D hybrid structure are multifaceted:

- Enhanced Stability: The hydrophobic nature of the long-chain diethylammonium cations in the 2D layer provides a barrier against moisture, a key factor in perovskite degradation[\[1\]](#).
- Improved Crystallinity and Larger Grains: The DEABr treatment promotes the merging of smaller grains in the underlying 3D MAPbI_3 film into larger ones, which reduces the density of grain boundaries that can act as charge recombination centers[\[1\]\[2\]](#).
- Defect Passivation: The bromide ions from DEABr can help to passivate iodide vacancy defects at the perovskite surface, further reducing non-radiative recombination.
- Enhanced Charge Extraction: The 2D layer can act as an interface modification layer, promoting the dissociation of photogenerated carriers and facilitating hole extraction[\[1\]](#).
- Reduced Light Soaking Effect: The improved interfacial contact and reduced defects contribute to the elimination of the light soaking effect often observed in PSCs[\[1\]](#).

Data Presentation

The following table summarizes the quantitative performance data of planar perovskite solar cells with and without DEABr post-treatment, as reported in the literature.

Treatment	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Control (MAPbI ₃)	Data not available	Data not available	Data not available	14.37[1]
DEABr Treated	Data not available	Data not available	Data not available	18.30[1]

Note: While the specific values for Voc, Jsc, and FF for the control and treated devices were not explicitly found in the provided search results, the significant enhancement in PCE from 14.37% to 18.30% indicates improvements in these parameters.

Experimental Protocols

This section provides a detailed protocol for the fabrication of a planar perovskite solar cell incorporating a DEABr-induced 2D/3D hybrid structure.

Materials and Reagents:

- Fluorine-doped tin oxide (FTO) coated glass substrates
- Zinc oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)
- Methylammonium iodide (MAI)
- Lead iodide (PbI₂)
- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- **Diethylammonium bromide (DEABr)**
- Isopropanol (IPA)
- Spiro-OMeTAD (or other suitable hole transport layer material)
- 4-tert-butylpyridine (tBP)

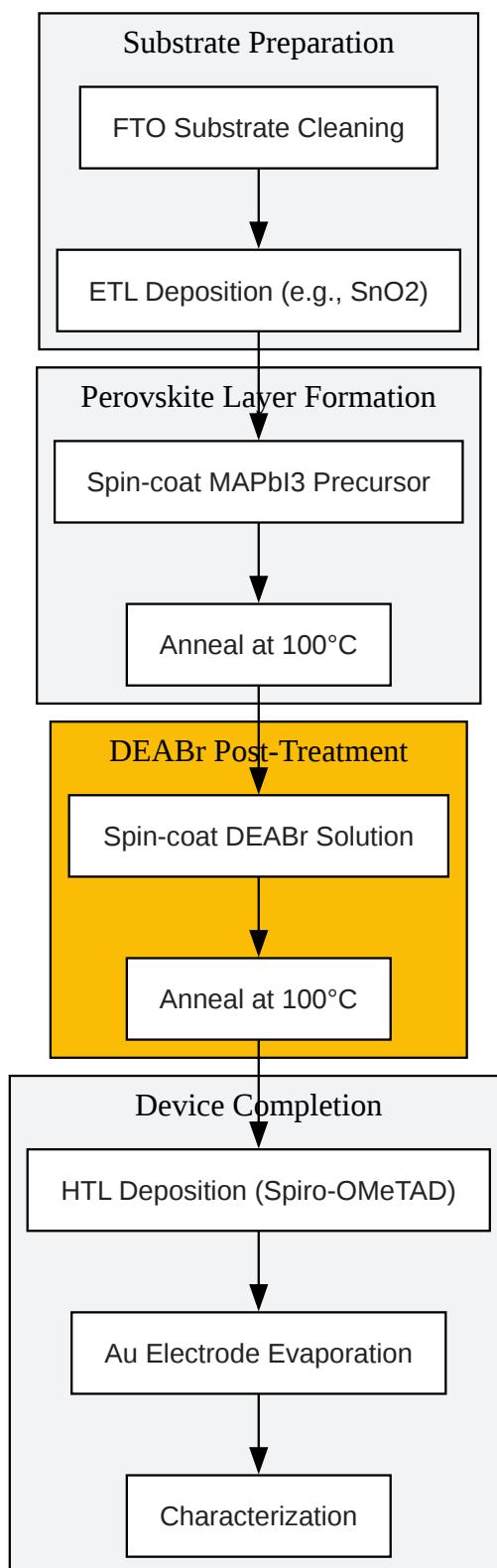
- Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
- Chlorobenzene
- Gold (Au) or other suitable metal for the back contact

Equipment:

- Spin coater
- Hotplate
- Thermal evaporator
- Solar simulator
- Potentiostat/Source meter
- Glovebox with a controlled inert atmosphere (e.g., nitrogen or argon)

Protocol Steps:

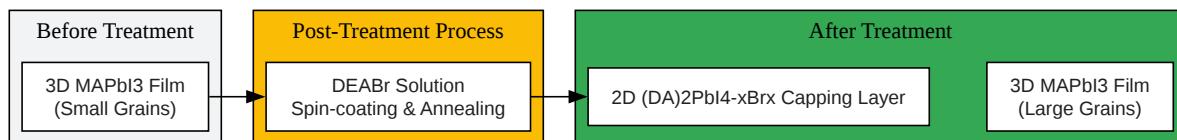
- Substrate Cleaning and Preparation:
 - Pattern the FTO glass substrates using zinc powder and HCl.
 - Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact layer of a suitable ETL, such as TiO₂ or SnO₂, onto the FTO substrate. For example, a SnO₂ layer can be deposited by spin-coating a commercial SnO₂ nanoparticle solution at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes.
- 3D Perovskite (MAPbI₃) Film Formation:


- Prepare the MAPbI_3 precursor solution by dissolving MAI and PbI_2 (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 9:1 volume ratio). A typical concentration is 1.4 M.
- Transfer the substrates into a nitrogen-filled glovebox.
- Spin-coat the MAPbI_3 precursor solution onto the ETL-coated substrate. A two-step program is often used, for example, 1000 rpm for 10 s followed by 5000 rpm for 30 s.
- During the second step, dispense an anti-solvent such as chlorobenzene onto the spinning substrate about 15 seconds before the end of the program to induce rapid crystallization.
- Anneal the films on a hotplate at 100°C for 10 minutes.

- **Diethylammonium Bromide (DEABr) Post-Treatment:**
 - Prepare the DEABr treatment solution by dissolving DEABr in isopropanol. The concentration is a critical parameter to optimize, with reported concentrations ranging from 1 to 10 mg/mL.
 - Allow the MAPbI_3 films to cool to room temperature.
 - Deposit the DEABr solution onto the MAPbI_3 film by spin-coating at 4000 rpm for 30 seconds.
 - Anneal the DEABr-treated films at 100°C for 5-10 minutes.
- **Hole Transport Layer (HTL) Deposition:**
 - Prepare the Spiro-OMeTAD solution. A typical recipe is to dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8 μL of tBP and 17.5 μL of a Li-TFSI solution (520 mg Li-TFSI in 1 mL of acetonitrile).
 - Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
- **Back Contact Deposition:**

- Mask the active area of the device.
- Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum ($< 10^{-6}$ Torr).
- Device Characterization:
 - Measure the current density-voltage (J-V) characteristics of the completed solar cells using a solar simulator under AM 1.5G illumination (100 mW/cm²).
 - Determine the key photovoltaic parameters: open-circuit voltage (V_{oc}), short-circuit current density (J_{sc}), fill factor (FF), and power conversion efficiency (PCE).

Visualizations


Experimental Workflow for Planar Perovskite Solar Cell Fabrication with DEABr Treatment

[Click to download full resolution via product page](#)

Caption: Workflow for fabricating planar PSCs with DEABr post-treatment.

Mechanism of DEABr-induced 2D/3D Hybrid Perovskite Formation

[Click to download full resolution via product page](#)

Caption: DEABr treatment transforms a 3D perovskite film into a 2D/3D structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Grain Growth of MAPbI₃ via Diethylammonium Bromide Induced Grain Mergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Diethylammonium Bromide in Planar Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7801147#diethylammonium-bromide-for-planar-perovskite-solar-cell-architecture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com